molecular formula C25H29N3O3 B299409 N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Numéro de catalogue B299409
Poids moléculaire: 419.5 g/mol
Clé InChI: SIZZIKHDPPBPCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CXCR4 antagonist, is a chemical compound that has gained significant attention in scientific research. CXCR4 antagonist is a small molecule that binds to the CXCR4 receptor, which is a chemokine receptor that plays a crucial role in cell migration, immune response, and cancer metastasis.

Mécanisme D'action

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist binds to the N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide receptor and inhibits the interaction between N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its ligand, CXCL12. CXCL12 is a chemokine that plays a crucial role in cell migration and immune response. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is overexpressed in many types of cancer cells and plays a crucial role in cancer metastasis. By blocking the interaction between N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and CXCL12, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist inhibits cancer cell migration and invasion, thereby preventing cancer metastasis. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist also sensitizes cancer cells to chemotherapy drugs by inhibiting the N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide-mediated drug resistance.
Biochemical and Physiological Effects
N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has been shown to have several biochemical and physiological effects. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist inhibits cancer cell migration and invasion by blocking the N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide-mediated signaling pathway. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist also sensitizes cancer cells to chemotherapy drugs by inhibiting the N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide-mediated drug resistance. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has also been shown to enhance angiogenesis, which is the process of new blood vessel formation, by promoting the migration and proliferation of endothelial cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has several advantages for lab experiments. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist is a small molecule that is easy to synthesize and purify. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has high selectivity and affinity for the N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide receptor, which makes it an ideal tool for studying the N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide-mediated signaling pathway. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has also been used as a probe for imaging N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide expression in vivo. However, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has some limitations for lab experiments. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist is not stable in aqueous solutions and requires the addition of organic solvents for stability. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist also has poor solubility in water, which limits its use in in vivo studies.

Orientations Futures

For N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist research include the development of more potent and selective N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonists, the optimization of the synthesis method for large-scale production, and the evaluation of N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist in combination with other therapeutic agents. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis, and future research in this area is warranted.

Méthodes De Synthèse

The synthesis of N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist involves several steps that require expertise in organic chemistry. The first step involves the protection of the amine group of cyclohexylamine with tert-butoxycarbonyl (Boc) to form Boc-cyclohexylamine. The second step is the reaction of Boc-cyclohexylamine with 2-aminobenzoic acid to form N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-aminobenzoic acid. The third step is the coupling of N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-aminobenzoic acid with 4-methylphenyl isocyanide to form N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-3-pyrrolidinecarboxamide. The final step involves the oxidation of N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-3-pyrrolidinecarboxamide to form N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which is N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist.

Applications De Recherche Scientifique

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has been extensively studied in scientific research due to its potential therapeutic applications. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has been shown to inhibit cancer metastasis by blocking the interaction between N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its ligand, CXCL12. N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has also been shown to enhance the efficacy of chemotherapy by sensitizing cancer cells to chemotherapy drugs. In addition, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has been studied for its potential use in the treatment of HIV/AIDS, autoimmune diseases, and cardiovascular diseases.

Propriétés

Nom du produit

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Formule moléculaire

C25H29N3O3

Poids moléculaire

419.5 g/mol

Nom IUPAC

N-[2-(cyclohexylcarbamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H29N3O3/c1-17-11-13-20(14-12-17)28-16-18(15-23(28)29)24(30)27-22-10-6-5-9-21(22)25(31)26-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-16H2,1H3,(H,26,31)(H,27,30)

Clé InChI

SIZZIKHDPPBPCC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4

SMILES canonique

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.